![molecular formula C12H23NO4 B2392602 [4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester CAS No. 1351570-12-1](/img/structure/B2392602.png)
[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester
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Description
[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester, also known as TAK-659, is a chemical compound that has gained interest in scientific research due to its potential as a therapeutic agent. TAK-659 belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors, which are known for their ability to treat various diseases, including cancer and autoimmune disorders.
Scientific Research Applications
- tert-Butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate serves as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines. These phospholipids play essential roles in cell membranes, signaling pathways, and lipid metabolism .
- Researchers explore this compound for its potential as a building block in drug design. Its unique structure, combining a tetrahydro-2H-pyran ring with a carbamate group, offers opportunities for creating novel drug candidates .
- tert-Butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate can participate in polymerization reactions. Its functional groups allow for incorporation into polymer chains, leading to the development of new materials with tailored properties .
- Chemists use this compound as a protecting group for primary amines. By temporarily shielding the amino group, they can selectively manipulate other functional groups during complex organic syntheses .
- The compound’s bicyclic structure resembles some natural products. Researchers explore its use in total synthesis or as a precursor for bioactive molecules found in nature .
- tert-Butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate may serve as a probe in biological studies. Its hydrolysis products could interact with enzymes or receptors, providing insights into biochemical processes .
Phospholipid Synthesis:
Drug Development and Medicinal Chemistry:
Polymer Chemistry:
Organic Synthesis and Protecting Groups:
Natural Product Synthesis:
Biological Studies and Probes:
properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZJURDBAFLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-hydroxyethyl)tetrahydro-2H-pyran-4-yl]carbamic acid tert-butyl ester |
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